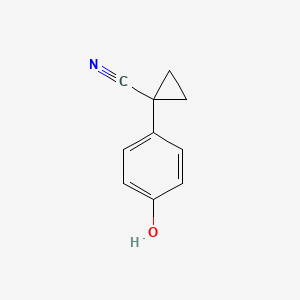

1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile

Description

Propriétés

IUPAC Name |

1-(4-hydroxyphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQVBHSAWPVHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclopropanation of 4-Hydroxybenzyl Cyanide

A commonly employed method for synthesizing 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile involves the cyclopropanation of 4-hydroxybenzyl cyanide. This approach uses a suitable cyclopropanating agent under controlled reaction conditions, often catalyzed to improve yield and selectivity.

Reaction Overview:

The starting material, 4-hydroxybenzyl cyanide, undergoes cyclopropanation, typically with diazo compounds or ylides, to form the cyclopropane ring fused to the aromatic system bearing the hydroxyl and nitrile groups.Catalysts and Conditions:

Industrial methods optimize catalysts and reaction parameters (temperature, solvent, pressure) to maximize purity and yield. Metal catalysts bearing chiral ligands have been explored for stereoselective cyclopropanation, although their scalability and cost-effectiveness remain challenging.

Hydroxyphenylacetonitrile Formation via Reaction of Hydroxybenzyl Alcohols with Hydrogen Cyanide

Another preparative route is the synthesis of hydroxyphenylacetonitriles, which are precursors to the target compound, by reacting hydroxybenzyl alcohols with hydrogen cyanide.

-

- Hydrocyanic acid can be introduced in anhydrous form or generated in situ by reacting alkali metal or alkaline earth metal cyanides with organic acids such as formic or acetic acid.

- The reaction is conducted in polar aprotic solvents, with dimethylsulfoxide preferred for its efficacy.

- Temperature ranges from 110°C to 140°C, under normal or slightly elevated pressure (1-2 atm gauge), facilitate the reaction.

Significance:

This method provides hydroxyphenylacetonitriles used as intermediates in pharmaceuticals and specialty chemicals. The nitrile group introduced in this step is crucial for subsequent cyclopropanation.

Palladium-Catalyzed Vinylation and Subsequent Cyclopropanation

Advanced synthetic strategies involve palladium-catalyzed reactions to introduce vinyl groups on pyrimidine or phenyl rings, followed by cyclopropanation using diazo compounds or ylides.

Vinylation Step:

Palladium acetate with phosphine ligands catalyzes the coupling of vinylboronic acid pinacol esters or potassium vinyltrifluoroborate with halogenated aromatic precursors to form vinyl-substituted intermediates.Cyclopropanation Step:

These vinyl intermediates then undergo cyclopropanation, for example with ethyl diazoacetate or nitrogen ylides derived from tert-butyl bromoacetate and DABCO, forming cyclopropane rings with high efficiency.-

- This method can yield cyclopropane carboxylic esters with stereoselectivity, though the use of ethyl diazoacetate near decomposition temperatures poses safety concerns.

- Chiral resolution techniques (e.g., salt formation with chiral amines) are employed to separate enantiomers for pharmaceutical applications.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

Cyclopropanation Efficiency and Safety:

The use of ethyl diazoacetate in cyclopropanation is efficient but poses safety risks due to its thermal instability near decomposition temperatures. Alternative cyclopropanating agents like nitrogen ylides offer safer profiles and comparable yields.Catalyst Selection and Yield Optimization:

Palladium catalysts with ligands such as dppf or SPhos have been shown to improve vinylation yields significantly, with yields up to 77% reported under optimized conditions. The choice of base and solvent mixture (e.g., potassium carbonate in dioxane/water) critically influences reaction outcomes.Reaction Byproducts and Purification:

Side reactions can produce byproducts such as butenyl pyrimidines and dipyrimidinyl ethenes, necessitating careful purification strategies including chromatography and distillation. The volatility of intermediates also affects isolation methods.Scalability and Industrial Relevance: While chiral catalysts provide selectivity, their complexity and cost limit large-scale applications. Industrial processes prioritize robust, scalable routes with manageable purification and safety profiles, sometimes accepting racemic mixtures for further processing.

Analyse Des Réactions Chimiques

1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile is an organic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. This detailed article explores its applications, supported by data tables and case studies.

Chemistry

This compound serves as an intermediate in organic synthesis, facilitating the production of various functional materials. Its ability to undergo several types of chemical reactions enhances its utility in synthetic chemistry:

- Oxidation: The hydroxyl group can be oxidized to form quinones.

- Reduction: The nitrile group can be reduced to primary amines.

- Substitution: The aromatic ring can participate in electrophilic substitution reactions such as nitration and sulfonation.

Biology

Research indicates that this compound may interact with biomolecules, potentially exhibiting biological activities. Studies have focused on its:

- Antitumor Activity: Preliminary investigations suggest it may have efficacy against certain cancer cell lines.

- Enzyme Interactions: The structural features allow it to act as a probe for studying enzyme-substrate interactions.

Medicine

Ongoing research is exploring the therapeutic applications of this compound:

- Drug Synthesis Precursor: It is being evaluated for its role in synthesizing novel therapeutic agents targeting various diseases.

- Potential as a PD-L1 Inhibitor: Similar compounds have shown promise in disrupting PD-1/PD-L1 binding, which is crucial in cancer immunotherapy .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique structure allows for tailored modifications that enhance performance in various applications.

Study 1: Antitumor Efficacy

A study investigated the antitumor effects of derivatives of this compound on breast cancer cell lines. The results indicated that specific modifications to the compound enhanced cytotoxicity, suggesting its potential as a lead compound for cancer therapy.

Study 2: Interaction with PD-L1

Research published in the Journal of Medicinal Chemistry demonstrated that structurally similar compounds could effectively inhibit PD-L1, a critical target for cancer immunotherapy. The study utilized computational docking and biophysical assays to confirm binding interactions .

| Compound Name | IC50 (μM) | Target |

|---|---|---|

| This compound | TBD | Antitumor activity |

| Similar PD-L1 antagonists | Low nM | PD-L1 inhibition |

Mécanisme D'action

The mechanism by which 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Halogen-Substituted Derivatives

- 1-(4-Chlorophenyl)-2-methylcyclopropane-1-carbonitrile (CAS: N/A): This compound features a chlorine atom at the para position and a methyl group on the cyclopropane ring. Diastereomers (1R,2S and 1R,2R) exhibit distinct stereochemical profiles, which may influence binding to chiral targets .

- This compound is a key intermediate in photochemical deracemization studies .

| Compound | Substituent(s) | Molecular Formula | Key Properties |

|---|---|---|---|

| 1-(4-Hydroxyphenyl) derivative | -OH | C₁₀H₉NO | High polarity, H-bond donor/acceptor |

| 1-(4-Chlorophenyl)-2-methyl | -Cl, -CH₃ | C₁₁H₁₀ClN | Increased lipophilicity, diastereomers |

| 1-(4-Bromophenyl) derivative | -Br | C₁₀H₈BrN | Enhanced steric effects, polarizability |

Amino- and Nitro-Substituted Derivatives

- 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile: The nitro group at the meta position introduces strong electron-withdrawing effects, reducing the electron density of the aromatic ring. This compound is a precursor to 1-(3-amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile (29a), where the nitro group is reduced to an amino group (-NH₂). The amino derivative exhibits improved solubility (85% yield after reduction) and basicity, with a protonated form detected at m/z 175.3 [M+H]⁺ .

Heteroaromatic and Fluorinated Analogs

- 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS: 1427014-16-1): Replacement of the benzene ring with a pyridine ring and substitution with fluorine alters electronic properties. Molecular weight: 162.16 g/mol .

1-(2,4-Difluorophenyl)cyclopropane-1-carbonitrile (CAS: 1260760-60-8):

The difluoro substitution enhances lipophilicity (logP ~2.5) and may improve blood-brain barrier penetration. This compound is used in kinase inhibition studies .

Sulfur-Containing Derivatives

Complex Derivatives in Drug Discovery

- 1-(4-{6-Fluoro-3-[4-(methanesulfonyl)piperazine-1-carbonyl]quinolin-4-yl}phenyl)cyclopropane-1-carbonitrile: This derivative incorporates a quinoline core and a piperazine sulfone group, targeting aldehyde dehydrogenase (ALDH1A1) with improved oral bioavailability. Molecular formula: C₂₅H₂₃FN₄O₃S .

Key Research Findings

- Synthetic Utility : The hydroxyl group in 1-(4-hydroxyphenyl)cyclopropane-1-carbonitrile serves as a handle for further functionalization, such as O-alkylation or conjugation with pharmacophores .

- Biological Activity : Hydroxyphenyl derivatives generally exhibit higher solubility but lower membrane permeability compared to halogenated analogs. For example, β-carboline derivatives with hydroxyphenyl groups show moderate cytotoxicity (IC₅₀ ~1–2 μM in prostate/ovarian cancer lines) .

Activité Biologique

1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a cyclopropane ring, which contributes to its unique chemical reactivity. The presence of the hydroxyphenyl group enhances its ability to participate in hydrogen bonding and π-π interactions, potentially influencing its binding affinity to various biological targets. The carbonitrile group serves as an electrophilic center, facilitating nucleophilic attacks in biochemical reactions .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The cyclopropane ring introduces ring strain, which can enhance reactivity, while the hydroxyphenyl group allows for versatile interactions with proteins and enzymes. These interactions are crucial for the compound's role in enzyme-substrate dynamics and metabolic pathways .

Antitumor Activity

Research indicates that cyclopropane derivatives exhibit significant antitumor properties. For instance, cyclopropane compounds have been linked to enzyme inhibition that is vital in cancer metabolism. Studies have shown that certain derivatives can inhibit tumor growth in various cancer models, highlighting their potential as anticancer agents .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways, which may be beneficial in treating diseases characterized by dysregulated metabolism . The compound's mechanism often involves the formation of enzyme-inhibitor complexes that prevent normal substrate processing.

Antimicrobial and Antiviral Properties

Cyclopropane derivatives are noted for their antimicrobial and antiviral activities. They have been tested against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth and viral replication. The structural features of these compounds contribute to their ability to disrupt microbial cell functions .

Study on Antitumor Effects

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent antitumor activity. This study emphasizes the compound's potential as a lead candidate for further development in cancer therapies .

Enzyme Interaction Studies

Another research effort focused on the interaction between this compound and specific metabolic enzymes. Using kinetic assays, researchers demonstrated that the compound effectively inhibited enzyme activity, leading to significant alterations in metabolic fluxes associated with disease states .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile | Cyclobutane | Moderate antitumor activity |

| 1-(4-Hydroxyphenyl)cyclopentane-1-carbonitrile | Cyclopentane | Lower enzyme inhibition |

| 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile | Cyclohexane | Enhanced conformational flexibility |

This table illustrates how structural variations influence biological activities, with this compound demonstrating superior reactivity due to its cyclopropane structure.

Q & A

Q. What are the common synthetic routes for 1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile, and how can reaction efficiency be optimized?

Methodological Answer: A key route involves nitration and subsequent reduction of precursors. For example, 1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile can be demethylated to yield 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile, followed by nitro group reduction to produce 1-(3-amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile (yield: 85%) . Optimization strategies include:

- Temperature control : Reactions at 0–5°C minimize side products during nitration.

- Catalyst selection : Use of Pd/C or Raney Ni for selective hydrogenation.

- Purification : Column chromatography (silica gel, hexane/EtOAc) improves purity.

Key analytical validation includes LCMS (e.g., tR = 0.86 min) and <sup>1</sup>H NMR (e.g., δH 6.73 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- <sup>1</sup>H NMR : Aromatic protons (δH 6.5–7.6 ppm) and cyclopropane protons (δH 1.2–1.9 ppm) confirm structure. For example, the cyclopropane moiety shows two doublets of doublets (J = 8–9 Hz) .

- LCMS/ESI : Non-ionizable derivatives may require APCI (atmospheric pressure chemical ionization) for mass detection. Look for [M+H]<sup>+</sup> signals (e.g., m/z = 175.3) .

- IR Spectroscopy : The nitrile group exhibits a sharp peak near 2,204 cm<sup>−1</sup> .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl ring influence the stability and reactivity of cyclopropane-carbonitrile derivatives?

Methodological Answer: Substituents like -NO2, -Br, and -OCH3 alter electronic density, affecting reactivity:

- Electron-withdrawing groups (e.g., -NO2) : Increase electrophilicity of the nitrile group, enhancing nucleophilic attack (e.g., in SNAr reactions) .

- Electron-donating groups (e.g., -OCH3) : Stabilize intermediates in reduction steps (e.g., nitro to amine conversion) .

Comparative studies using Hammett σ constants can quantify these effects. For instance, bromine substituents (σpara = +0.23) may moderate reactivity compared to nitro groups (σpara = +1.27) .

Q. What strategies can be employed to resolve contradictions in experimental data when synthesizing or analyzing derivatives of this compound?

Methodological Answer:

- Reproducibility checks : Replicate reactions under inert atmospheres (Ar/N2) to rule out oxidation artifacts .

- Advanced NMR techniques : Use <sup>13</sup>C NMR or 2D-COSY to assign overlapping signals (e.g., cyclopropane protons).

- X-ray crystallography : Resolve ambiguities in regiochemistry. For example, crystal structures of methoxy analogs (e.g., 1-(4-Methoxyphenyl) derivatives) confirm spatial arrangements .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict spectral data for comparison .

Q. How can computational modeling aid in predicting the interaction of this compound with biological targets such as WDR5-MYC?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding poses. For instance, cyclopropane-carbonitrile derivatives have been docked into WDR5’s hydrophobic pocket (PDB ID: Y6E) .

- MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories (e.g., in GROMACS) to assess hydrogen bonding and π-π interactions.

- QSAR studies : Correlate substituent electronic properties (e.g., logP, polar surface area) with inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.